4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEFWCGLPGOWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Amidation: The final step involves the formation of the benzamide group by reacting the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: 4-bromobenzoyl chloride and a base such as triethylamine.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial activity. Studies suggest that compounds containing thiazole rings often demonstrate enhanced interactions with microbial enzymes and receptors, leading to effective inhibition of microbial growth .
Anticancer Potential
The compound has shown promising results in anticancer research. Preliminary investigations suggest that it may modulate specific biological targets associated with cancer cell proliferation and survival. For instance, its structural components may interfere with signaling pathways crucial for tumor growth .
Case Study 1: Antibacterial Activity
A study conducted on various thiazole derivatives indicated that this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies involving human cancer cell lines revealed that this compound significantly inhibited cell proliferation at low micromolar concentrations. The results suggest potential as a lead compound for developing new anticancer therapies targeting specific pathways in cancer biology .
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzamide group can interact with enzymes and receptors, modulating their activities. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Non-Brominated Analog
- N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (INH1): Structure: Lacks the bromine atom at C4 of the benzamide. Activity: Demonstrates inhibition of the Hec1/Nek2 mitotic pathway, suppressing tumor growth in vitro and in vivo .
Nitro-Substituted Analogs
- 4-Bromo-N-(2-nitrophenyl)benzamide :
Variations in the Thiazole Ring Substituents
Halogen-Substituted Thiazoles
- 4-Bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Structure: Substitutes 2,4-dimethylphenyl with 2,4-dichlorophenyl.
Electron-Withdrawing Groups
- 4-Bromo-N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)benzamide :
Modifications to the Amide Linkage
- N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216): Structure: Replaces bromine with a piperidine-sulfonyl group. Activity: Shows potent NF-κB activation, suggesting sulfonamide groups enhance immunomodulatory effects compared to halogenated analogs .
Comparative Data Table
Key Research Findings
Role of Bromine: The bromine atom in the target compound enhances steric and electronic interactions with hydrophobic binding pockets, as seen in its superior anticancer activity compared to non-brominated analogs .
Thiazole Importance : Thiazole-containing analogs exhibit markedly higher biological activity than simpler benzamides, underscoring the ring’s role in target engagement .
Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole-linked aryl ring improve binding to enzymes like NF-κB or Hec1, while sulfonamide groups enhance solubility and adjuvant activity .
Biological Activity
4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide backbone and a thiazole ring. Its molecular formula is with a molecular weight of approximately 368.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound is characterized by:
- Bromine atom : Enhances reactivity and potential interactions with biological targets.
- Thiazole ring : Known for its ability to interact with various biological macromolecules.
- Dimethylphenyl group : Contributes to the compound's lipophilicity and overall biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that thiazole derivatives often demonstrate enhanced activity against bacteria and fungi due to their ability to disrupt cellular processes.
Anticancer Activity
The compound has shown promise in anticancer applications. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, structure-activity relationship (SAR) studies have highlighted the importance of the thiazole moiety in enhancing anticancer potency compared to other structural analogs.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The thiazole ring and benzamide group may bind to enzymes or receptors, modulating their activity.
- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can increase binding affinity to biological targets.
- Cell Cycle Regulation : Some studies suggest that this compound may influence cell cycle progression in cancer cells, leading to apoptosis.
Study on Antimicrobial Activity
A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial efficacy.
| Compound | Antibacterial Activity | Mechanism |
|---|---|---|
| This compound | Significant | Disruption of cell membrane integrity |
| Other Thiazole Derivatives | Variable | Inhibition of cell wall synthesis |
Study on Anticancer Effects
In another study focused on anticancer properties, researchers synthesized several thiazole-based compounds and evaluated their cytotoxic effects on various cancer cell lines. The findings demonstrated that modifications in the phenyl substitution pattern significantly affected the anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.38 | HeLa |
| Control Compound | 10.25 | HeLa |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a brominated benzamide derivative with a substituted thiazole precursor. A reflux-based approach using polar aprotic solvents (e.g., DMF or ethanol) under nitrogen atmosphere is common. For example:
- Step 1: React 4-bromobenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
- Step 2: Couple with 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) at 80–100°C for 4–6 hours .
- Optimization: Monitor reaction progress via TLC (hexane/EtOAc 7:3) and purify via column chromatography (silica gel, gradient elution). Yield improvements (~85–95%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and avoiding moisture .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR (DMSO-d6): Look for characteristic signals:
- δ 7.8–7.6 ppm (aromatic protons from benzamide).
- δ 2.4–2.1 ppm (methyl groups on the 2,4-dimethylphenyl ring) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 401.02) .
- FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) provides bond-length and torsion-angle data critical for validating stereochemistry and intermolecular interactions. For example:
Q. What strategies can address contradictions in biological activity data for this compound, particularly in enzyme inhibition assays?
Answer:
- Dose-Response Studies: Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from non-specific binding .
- Enzyme Kinetics: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes.
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) and assess solubility effects (e.g., DMSO tolerance <1% v/v) .
- Structural Dynamics: Pair activity data with molecular docking simulations (e.g., AutoDock Vina) to validate binding poses in enzyme active sites .
Q. How does the electronic nature of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromine atom acts as a directing group, enabling regioselective functionalization via:
- Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl groups using Pd(PPh3)4 catalyst and Na2CO3 base in THF/H2O (80°C, 12 h).
- Buchwald-Hartwig Amination: Introduce amine moieties with Pd2(dba)3/Xantphos catalyst system .
- Electronic Effects: The electron-withdrawing Br enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
Methodological Considerations
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
Q. How can researchers validate the stability of this compound under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
